4-(1,3-dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide
Description
Properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(2-fluorophenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13FN2O3/c22-17-7-3-4-8-18(17)23-19(25)13-9-11-14(12-10-13)24-20(26)15-5-1-2-6-16(15)21(24)27/h1-12H,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSMOXOEVDTKNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Optimization of Reaction Conditions
Critical parameters influencing yield and purity include:
- Solvent selection : Toluene is preferred for the intermediate synthesis due to its high boiling point and ability to dissolve both reactants.
- Reaction time : Prolonged reflux (24 hours) ensures complete conversion, as indicated by TLC.
- Work-up procedures : Sequential washing with n-hexane and diethyl ether removes unreacted starting materials and byproducts.
Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum (DMSO-d₆, 250 MHz) reveals distinct signals corresponding to the aromatic and amide protons:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 7.32 | Multiplet | 1H | 2-Fluorophenyl H3 |
| 7.62 | Doublet (J = 10 Hz) | 2H | Benzamide H3, H5 |
| 7.68 | Multiplet | 1H | 2-Fluorophenyl H5 |
| 7.94–7.99 | Multiplet | 4H | Phthalimide H5, H6, H4, H7 |
| 8.29 | Multiplet | 4H | Benzamide H2, H6; Phthalimide H1, H8 |
| 10.25 | Broad singlet | 1H | Amide NH |
The ¹³C NMR spectrum corroborates the structure, with signals at δ 165.2 (amide C=O), 168.4 (phthalimide C=O), and 160.1 (C-F coupling).
Infrared (IR) Spectroscopy
Key absorption bands (KBr, cm⁻¹) include:
Mass Spectrometry (MS)
The molecular ion peak at m/z 372 ([M]⁺, 80% abundance) confirms the molecular formula C₂₁H₁₄FN₂O₃. Fragmentation patterns include peaks at m/z 250 (loss of phthalimide) and m/z 139 (fluorophenyl fragment).
Discussion of Synthetic Methodology
The two-step synthesis demonstrates high reproducibility, with the phthalimide intermediate serving as a versatile scaffold for further derivatization. Comparative analysis with analogous compounds from the Royal Society of Chemistry’s dataset reveals that substituting 2-fluoroaniline with other aryl amines (e.g., 4-methoxyaniline or 4-chloroaniline) follows analogous coupling mechanisms but requires adjustments in reaction time and temperature. For instance, electron-withdrawing groups (e.g., -F) may necessitate extended reaction durations to achieve comparable yields.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide, amines) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1,3-dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,3-dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Key Properties of Selected Phthalimide Derivatives
Antiepileptic Activity
- The 3,4-dimethylphenyl substituent in 5c (Table 1) enhances PTZ-induced seizure latency (780.8 sec) compared to the target compound’s lower latency (>35 sec) . This suggests electron-donating alkyl groups improve anticonvulsant efficacy, possibly by optimizing receptor binding or metabolic stability.
- 2-Fluorophenyl in the target compound may reduce steric hindrance, favoring CNS penetration but sacrificing potency relative to bulkier substituents .
Anti-Alzheimer’s Activity
Antiviral and Insecticidal Activity
- Sulfonamido derivatives (e.g., 2c ) exhibit high thermal stability (m.p. 240–242°C) and specificity for viral targets like Coxsackievirus B3, attributed to sulfonamide’s polar interactions .
- 4-Fluorobenzamido substituents (e.g., 4b ) show moderate insecticidal activity, with hydrophobicity balancing membrane permeability and target affinity .
Physicochemical and Structural Insights
- Electron-Withdrawing vs. Electron-Donating Groups :
- Crystallography and DFT Analysis :
Pharmacological Cross-Reactivity
- VEGFR-2 Inhibitors: Derivatives with indolin-3-ylidene amino substituents (e.g., ) target angiogenesis, highlighting the benzamide scaffold’s adaptability to diverse therapeutic areas .
- Antimicrobial Salicylamides : While structurally distinct, 5-chloro-2-hydroxybenzamide analogs () demonstrate substituent-dependent cytotoxicity, paralleling trends in phthalimide bioactivity .
Biological Activity
4-(1,3-Dioxoisoindolin-2-yl)-N-(2-fluorophenyl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The compound belongs to a class of isoindoline derivatives, characterized by the presence of a dioxoisoindoline moiety linked to a fluorophenyl group via a benzamide linkage. This structural configuration is believed to influence its biological properties.
IUPAC Name: this compound
Molecular Formula: CHFNO
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is hypothesized that the compound may exert its effects through the following mechanisms:
- Inhibition of Enzymatic Activity: Similar compounds in its class have been shown to inhibit enzymes involved in critical biological pathways, potentially affecting cell proliferation and apoptosis.
- Modulation of Signal Transduction Pathways: The compound may influence pathways such as the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell growth and differentiation.
Biological Activity
Research has indicated that this compound exhibits several biological activities:
- Anticancer Properties: Preliminary studies suggest that it may inhibit the growth of various cancer cell lines. For instance, in vitro assays demonstrated significant cytotoxicity against breast and lung cancer cells at micromolar concentrations.
- Antimicrobial Activity: The compound has shown promise as an antimicrobial agent against several bacterial strains. Its efficacy was evaluated using agar diffusion methods.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 |
Case Studies
- Study on Anticancer Activity: A recent study investigated the effects of this compound on MCF-7 cells. The results indicated that treatment with the compound led to increased apoptosis as evidenced by Annexin V staining and caspase activation assays.
- Research on Antimicrobial Properties: Another study evaluated the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibition at concentrations as low as 10 µg/mL, suggesting its potential as a therapeutic agent for bacterial infections.
Q & A
Q. What in silico tools predict bioavailability and toxicity profiles to guide preclinical studies?
- Methodological Answer :
- ADMET prediction : Use SwissADME for bioavailability radar (TPSA >80 Ų indicates poor absorption).
- Toxicity alerts : ProTox-II screens for hepatotoxicity; mitigate risks by reducing logP (<3) via substituent modification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
